molecular formula C11H7ClN2O2 B1530700 6-(4-Chlorophenyl)pyrazine-2-carboxylic Acid CAS No. 1258850-50-8

6-(4-Chlorophenyl)pyrazine-2-carboxylic Acid

Cat. No.: B1530700
CAS No.: 1258850-50-8
M. Wt: 234.64 g/mol
InChI Key: BRONFCRDDFHGKC-UHFFFAOYSA-N
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Description

6-(4-Chlorophenyl)pyrazine-2-carboxylic acid is a pyrazine derivative characterized by a pyrazine ring substituted with a carboxylic acid group at position 2 and a 4-chlorophenyl moiety at position 6 (Figure 1). Its CAS Registry Number is 960248-07-1, and it is commercially available through suppliers such as Roche, Basel, Switzerland . The compound’s structure imparts unique electronic and steric properties, making it relevant in medicinal chemistry, catalysis, and agrochemical research.

Properties

IUPAC Name

6-(4-chlorophenyl)pyrazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2O2/c12-8-3-1-7(2-4-8)9-5-13-6-10(14-9)11(15)16/h1-6H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRONFCRDDFHGKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=CC(=N2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-(4-Chlorophenyl)pyrazine-2-carboxylic acid is a compound of significant interest in medicinal chemistry, particularly for its biological activity against various pathogens, including Mycobacterium tuberculosis and several fungal strains. This article presents a detailed overview of its synthesis, biological evaluation, structure-activity relationships (SAR), and potential applications based on diverse research findings.

The compound is synthesized through the condensation of chlorides of substituted pyrazinecarboxylic acids with ring-substituted anilines. The introduction of halogen substituents, particularly at the 4-position of the phenyl ring, has been shown to enhance the biological activity of the resulting compounds. The lipophilicity of these compounds plays a crucial role in their biological efficacy, with higher log P values correlating with increased activity against pathogens .

Antimycobacterial Activity

The antimycobacterial activity of this compound has been evaluated against Mycobacterium tuberculosis strain H37Rv. Notably, it demonstrated a significant inhibition rate of 65% at a concentration of 6.25 μg/mL . This level of activity positions it as a noteworthy candidate in the search for new antitubercular agents, particularly in light of rising drug resistance.

Table 1: Antimycobacterial Activity of Selected Compounds

CompoundMIC (μg/mL)% Inhibition
This compound6.2565
6-Chloro-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide3.13-6.2561
N-(4-Nitrophenyl)pyrazine-2-carboxylic acid1.56High

Antifungal Activity

In addition to its antimycobacterial properties, this compound exhibits antifungal activity. It has been tested against various fungal strains, showing promising results against Trichophyton mentagrophytes, with a minimum inhibitory concentration (MIC) indicating effective antifungal action .

Table 2: Antifungal Activity Overview

Fungal StrainMIC (μmol/L)
Trichophyton mentagrophytes62.5
Other tested strainsVariable

Photosynthesis Inhibition

The compound also inhibits photosynthetic electron transport (PET), which was assessed using spinach chloroplasts (Spinacia oleracea). The IC50 value for PET inhibition was found to be 43 μmol/L . This aspect suggests potential applications in agricultural settings as a herbicide or plant growth regulator.

Structure-Activity Relationships (SAR)

The SAR studies indicate that the presence of chlorine substituents on both the pyrazine and phenyl rings enhances biological activity. The lipophilicity, characterized by log P values, is a critical determinant for both antimycobacterial and antifungal activities .

Table 3: Structure-Activity Relationships

Structural FeatureEffect on Activity
Chlorine at C(4) positionPositive influence
Tert-butyl groupNegative influence on antimycobacterial activity
Increased lipophilicityCorrelates with higher activity

Case Studies

A series of studies have evaluated various derivatives of pyrazine-2-carboxylic acids to explore their biological profiles:

  • Study on Antimycobacterial Efficacy : A derivative with a trifluoromethyl group showed enhanced activity against M. tuberculosis, suggesting that specific substitutions can significantly alter efficacy .
  • Antifungal Screening : Compounds were screened against multiple fungal species, revealing that modifications at the phenyl ring can lead to improved antifungal properties .
  • Photosynthesis Inhibition Research : The ability to inhibit PET was assessed in chloroplasts, indicating potential applications beyond antimicrobial uses .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Pyrazine Derivatives

Table 1: Substituent Impact on Antimycobacterial and Antifungal Activity
Compound Substituents Biological Activity (Key Findings) Reference
6-(4-Chlorophenyl)pyrazine-2-carboxylic acid 6-(4-ClPh), 2-COOH Not explicitly tested in provided data; structural analogs suggest potential tuberculostatic activity
5-tert-Butyl-6-chloropyrazine-2-carboxamide 5-tBu, 6-Cl, 2-CONH(4-methylthiazol-2-yl) Antifungal: MIC = 31.25 µmol/mL vs. Trichophyton mentagrophytes
6-Chloro-N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide 6-Cl, 2-CONH(3-I-4-MePh) Photosynthesis inhibition: IC₅₀ = 51.0 µmol/L
6-(β-aminoethoxy)-pyrazine-2-carboxylic acid derivatives 6-OCH₂CH₂NH₂, 2-COOH Tuberculostatic activity: MIC = 62.5–125 µg/cm³

Key Observations :

  • The 5-tert-butyl and 6-chloro substituents in pyrazinecarboxamides enhance antifungal activity, likely due to increased lipophilicity and steric hindrance .
  • Tuberculostatic activity is maximized in 6-(β-aminoethoxy) derivatives, suggesting the importance of polar functional groups for targeting Mycobacterium tuberculosis .
  • The 4-chlorophenyl group in the target compound may confer similar lipophilicity to 5-tert-butyl analogs but with distinct electronic effects due to aromatic substitution .

Role of the Carboxylic Acid Group vs. Amide Derivatives

The carboxylic acid moiety enables coordination with metal ions and participation in catalytic cycles, as seen in vanadate-pyrazine-2-carboxylic acid systems for H₂O₂-mediated alkane oxidation . In contrast, amide derivatives (e.g., N-cycloheptylpyrazine-2-carboxamide) exhibit altered solubility and target specificity. For example:

  • Amides : Higher membrane permeability and affinity for enzyme active sites (e.g., antimycobacterial activity in 6-chloro-N-(3-iodophenyl) derivatives) .
  • Carboxylic acids : Enhanced metal-binding capacity, useful in catalysis and coordination polymers (e.g., [Cu(2-pac)₂·2H₂O]ₙ) .

Elicitor Activity in Plant Cultures

Pyrazinecarboxylic acid derivatives act as abiotic elicitors, stimulating secondary metabolite production in plant callus cultures:

  • 4-Hydroxyanilide 6-chloro-5-tert-butylpyrazine-2-carboxylic acid: Increased flavonoid production by 976% in Ononis arvensis cultures .
  • 6-Chloropyrazine-2-carboxylic acid (3-iodo-4-methylphenyl)-amide: Elicited 900% flavonoid accumulation in the same system . The target compound’s 4-chlorophenyl group may similarly enhance elicitor potency through hydrophobic interactions with cellular receptors.

Physicochemical and Spectral Properties

Substituents significantly influence NMR chemical shifts and electronic environments:

Table 2: Comparative ¹³C-NMR Data (δ, ppm)
Compound -CH₃ -CH₂ ArCH C=O Reference
N-(4-ethylphenyl)pyrazine-2-carboxamide 15.8 28.5 120.0 160.6
This compound* ~120–145 ~160–165
5-tert-Butyl-6-chloropyrazine-2-carboxamide 142.5 161.6

*Predicted based on structural analogs.
Insights :

  • Electron-withdrawing groups (e.g., Cl, COOH) deshield aromatic carbons, shifting ArCH signals upfield compared to alkyl-substituted analogs .
  • The carboxylic acid C=O resonance (~160–165 ppm) is consistent across derivatives, confirming minimal electronic perturbation from the 4-chlorophenyl group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(4-Chlorophenyl)pyrazine-2-carboxylic Acid
Reactant of Route 2
6-(4-Chlorophenyl)pyrazine-2-carboxylic Acid

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